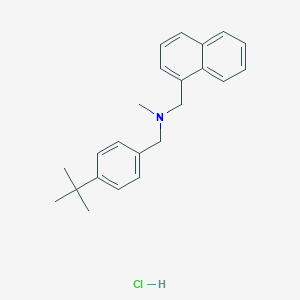
Butenafine hydrochloride
Descripción general
Descripción
El clorhidrato de butenafina es un agente antifúngico sintético de bencilamina. Se utiliza principalmente en formulaciones tópicas para tratar diversas infecciones fúngicas, como el pie de atleta, la tiña y la tiña inguinal. El compuesto es conocido por su eficacia contra un amplio espectro de dermatofitos e infecciones por levaduras .
Aplicaciones Científicas De Investigación
Química
En química, el clorhidrato de butenafina se estudia por sus propiedades estructurales únicas y su reactividad. Los investigadores exploran su potencial como precursor para sintetizar otros derivados de bencilamina .
Biología
Biológicamente, el clorhidrato de butenafina se investiga por su actividad antifúngica. Los estudios se centran en su eficacia contra diferentes cepas fúngicas y su posible uso en el tratamiento de infecciones resistentes .
Medicina
Médicamente, el clorhidrato de butenafina se utiliza ampliamente en formulaciones tópicas para tratar infecciones fúngicas. Su eficacia y perfil de seguridad lo convierten en una opción preferida para aplicaciones dermatológicas .
Industria
En el sector industrial, el clorhidrato de butenafina se utiliza en la formulación de diversas cremas y ungüentos antifúngicos. Su estabilidad y facilidad de formulación contribuyen a su uso generalizado en productos farmacéuticos .
Mecanismo De Acción
El clorhidrato de butenafina ejerce sus efectos antifúngicos inhibiendo la enzima escualeno epoxidasa, que es crucial para la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas. Al interrumpir la síntesis de ergosterol, el clorhidrato de butenafina aumenta la permeabilidad de la membrana celular, lo que lleva a la muerte celular. Además, la acumulación de escualeno dentro de las células fúngicas aumenta aún más su actividad fungicida .
Análisis Bioquímico
Biochemical Properties
Butenafine hydrochloride’s mechanism of action involves the synthesis inhibition of sterols . Specifically, it acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Cellular Effects
This compound exerts its antifungal activity through the alteration of cellular membranes . This results in increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the synthesis of ergosterol by binding to and inhibiting squalene epoxidase . This enzyme is in the pathway used for the creation of the sterols needed in fungal cell membranes . Lacking ergosterol, the cell membranes increase in permeability, allowing their contents to leak out . Furthermore, inhibition of squalene epoxidase leads to a toxic buildup of squalene .
Temporal Effects in Laboratory Settings
It is known that this compound is well-tolerated as a topical antifungal .
Dosage Effects in Animal Models
The guinea pig has been the most often used animal model to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
This compound’s metabolic pathway involves the synthesis inhibition of sterols . It acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Subcellular Localization
It is known that it works by inhibiting the synthesis of ergosterol, a major component of the fungal cell membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de butenafina se sintetiza a través de un proceso de múltiples etapas que implica la reacción de cloruro de 4-terc-butilbencilo con N-metil-1-naftilmetilamina. La reacción generalmente ocurre en presencia de una base como el hidróxido de sodio o el carbonato de potasio, bajo condiciones de reflujo. El producto resultante se purifica y se convierte a su forma de sal de clorhidrato .
Métodos de producción industrial
En entornos industriales, la síntesis de clorhidrato de butenafina se amplía utilizando condiciones de reacción similares pero con parámetros optimizados para garantizar un alto rendimiento y pureza. El proceso involucra reactores a gran escala y monitoreo continuo de las condiciones de reacción para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de butenafina principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y bases como el hidróxido de sodio o el carbonato de potasio.
Reacciones de oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con haluros de alquilo producen varios derivados alquilados de butenafina .
Comparación Con Compuestos Similares
Compuestos similares
- Terbinafina
- Naftifina
- Clotrimazol
- Miconazol
Comparación
El clorhidrato de butenafina está estructuralmente relacionado con la terbinafina y la naftifina, ambas también inhibidoras de la escualeno epoxidasa. El clorhidrato de butenafina exhibe una actividad superior contra ciertas cepas fúngicas, particularmente Candida albicans. A diferencia del clotrimazol y el miconazol, que pertenecen a la clase de antifúngicos azoles, el clorhidrato de butenafina es un derivado de bencilamina, que ofrece un mecanismo de acción diferente y potencialmente menos efectos secundarios .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSAUIFGPSHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048589 | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101827-46-7 | |
| Record name | Butenafine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenafine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTENAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
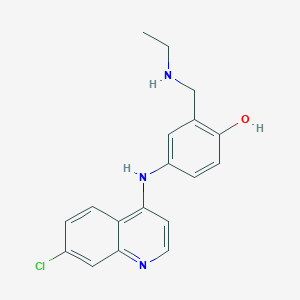
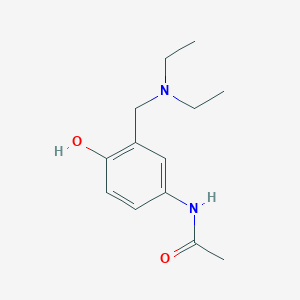
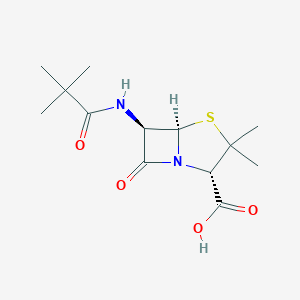
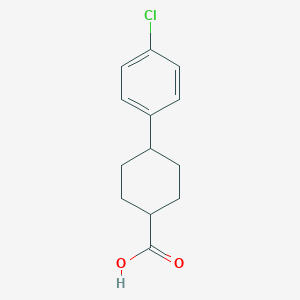

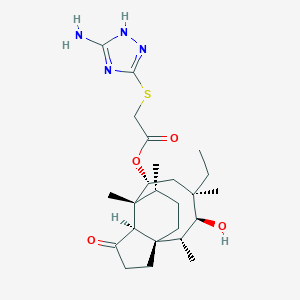
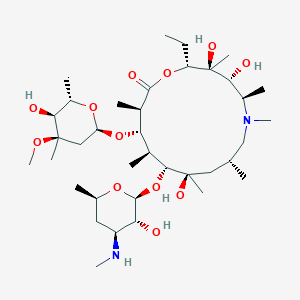

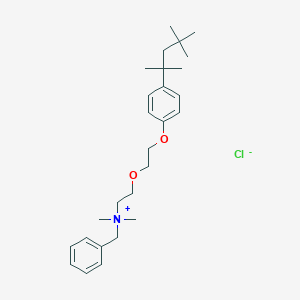

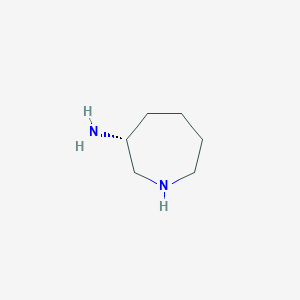
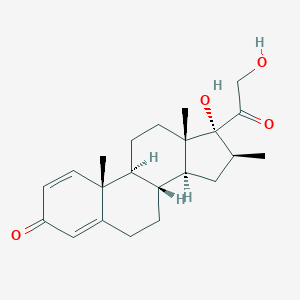

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
